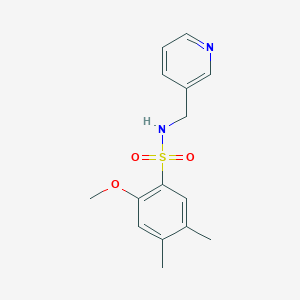
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a tool for investigating the function of certain proteins and enzymes in the body. In
Mécanisme D'action
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide works by inhibiting the activity of certain proteins and enzymes in the body. Specifically, it has been shown to inhibit the activity of protein kinases and certain enzymes involved in lipid biosynthesis. By inhibiting these enzymes, this compound can alter cellular signaling pathways and metabolic processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. Specifically, it has been shown to alter the expression of certain genes involved in cellular signaling and metabolic processes. This compound has also been shown to inhibit the growth and proliferation of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide in lab experiments is its specificity for certain proteins and enzymes. Because it selectively inhibits the activity of these targets, it can be used to investigate their specific roles in cellular processes. However, one limitation of using this compound is its potential for off-target effects. Because it can interact with other proteins and enzymes in the body, it is important to carefully control for these effects in lab experiments.
Orientations Futures
There are a number of future directions for research involving 2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of protein kinases and other cellular targets. Additionally, researchers are interested in investigating the potential therapeutic applications of this compound for the treatment of certain diseases, such as cancer and metabolic disorders. Finally, there is ongoing research into the potential off-target effects of this compound and how these effects can be minimized in lab experiments.
Méthodes De Synthèse
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-pyridinemethanol with 2,4-dimethylphenol to form 2-hydroxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide. This intermediate product is then reacted with methanesulfonyl chloride to obtain the final product, this compound.
Applications De Recherche Scientifique
2-methoxy-4,5-dimethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been used extensively in scientific research as a tool for investigating the function of certain proteins and enzymes in the body. Specifically, it has been used to study the role of protein kinases in cellular signaling pathways. This compound has also been used to investigate the function of certain enzymes involved in the biosynthesis of lipids and other cellular components.
Propriétés
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-7-14(20-3)15(8-12(11)2)21(18,19)17-10-13-5-4-6-16-9-13/h4-9,17H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPMAHNAJRMMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-3-isoxazolyl-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5081125.png)
![3-(dimethylamino)propyl 5H-dibenzo[b,f]azepine-5-carboxylate hydrochloride](/img/structure/B5081131.png)
![ethyl 2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5081132.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5081140.png)
![methyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-valinate](/img/structure/B5081157.png)
![6-(2-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5081170.png)
![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5081177.png)
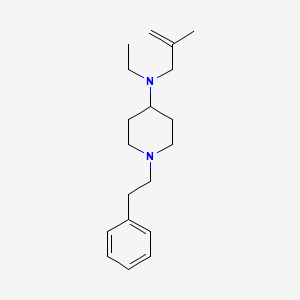
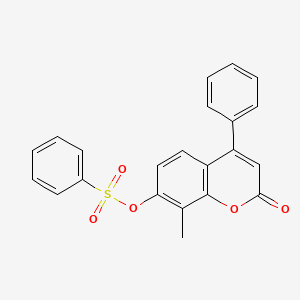
![1-(3,5-dimethylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5081212.png)
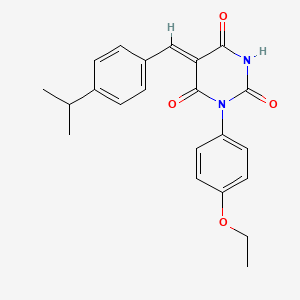
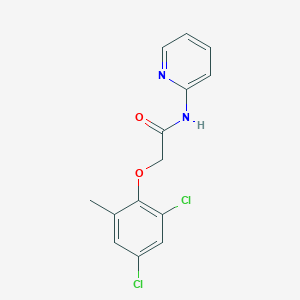
![3-chloro-6-methyl-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5081231.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5081241.png)
